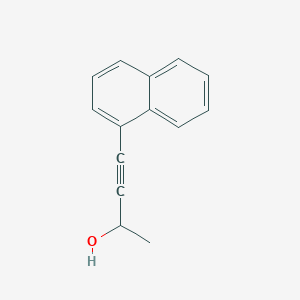

3-Butyn-2-ol, 4-(1-naphthalenyl)-

Description

Contextual Significance of Alkynols in Advanced Organic Synthesis

Alkynols, specifically propargylic alcohols, are a class of organic compounds that possess both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne) functionality. This bifunctional nature makes them exceptionally versatile building blocks in modern organic synthesis. researchgate.net The presence of these two reactive sites in close proximity allows for a wide array of chemical transformations, establishing propargylic alcohols as valuable synthons for constructing complex molecular architectures. researchgate.netnih.gov

The utility of propargylic alcohols stems from their ability to participate in a diverse range of reactions. researchgate.net They can act as precursors to carbocations, undergo nucleophilic additions, and participate in cyclization and rearrangement reactions. sci-hub.se For instance, the Meyer-Schuster rearrangement transforms propargylic alcohols into α,β-unsaturated carbonyl compounds, which are themselves important intermediates in many synthetic pathways. nih.gov Furthermore, the alkyne moiety can be manipulated through various reactions such as hydrogenation to form alkenes or alkanes, and addition reactions to introduce new functional groups. masterorganicchemistry.com Beyond their role as synthetic intermediates, propargylic alcohols and their derivatives have found applications as corrosion inhibitors, solvent stabilizers, and additives in electroplating. wikipedia.org

Overview of Aryl-Substituted Alkynol Chemical Space

The introduction of an aryl substituent onto the alkynol framework significantly expands their chemical diversity and reactivity. Aryl-substituted propargylic alcohols are crucial intermediates in the synthesis of a variety of complex organic molecules, including substituted naphthalenes and other polycyclic aromatic systems. nih.govacs.org The electronic properties of the aryl group, whether electron-donating or electron-withdrawing, can influence the reactivity of both the alcohol and the alkyne functionalities.

Research has demonstrated that arene-containing propargylic alcohols can undergo electrophilic cyclization reactions to yield substituted naphthalenes and 2-naphthols under mild conditions. nih.gov The nature of the aryl group and any substituents on it can direct the regioselectivity of these cyclizations. Furthermore, the substitution pattern on the aryl ring can impact the efficiency of various catalytic processes involving the propargylic alcohol moiety. For example, studies on the modification of mitochondrial vectors have shown that increasing aryl substitution can have a comparable effect to increasing alkyl chain length on the lipophilicity and biological activity of molecules. nih.gov The diverse reactivity of aryl-substituted alkynols makes them a subject of ongoing research in the development of novel synthetic methodologies.

Specific Research Focus: 3-Butyn-2-ol, 4-(1-naphthalenyl)- as a Representative Structure

Within the broad class of aryl-substituted alkynols, 3-Butyn-2-ol, 4-(1-naphthalenyl)- serves as an important representative structure for understanding the interplay between the naphthyl group and the propargylic alcohol functionality. This compound features a chiral center at the carbon bearing the hydroxyl group and a bulky, aromatic naphthyl substituent attached to the alkyne terminus.

While specific research findings on 3-Butyn-2-ol, 4-(1-naphthalenyl)- are not extensively detailed in publicly available literature, its chemical behavior can be inferred from studies on analogous naphthyl-substituted and other aryl-substituted propargylic alcohols. For instance, it is expected to participate in reactions characteristic of this class, such as nickel-catalyzed asymmetric trans-arylbenzylation, which has been demonstrated for α-naphthyl propargylic alcohols. researchgate.net The steric and electronic properties of the 1-naphthalenyl group are anticipated to play a significant role in the stereochemical outcome of such reactions.

The synthesis of related aryl-substituted propargylic alcohols is often achieved through the nucleophilic addition of an aryl-acetylide to an aldehyde. nih.gov In the case of 3-Butyn-2-ol, 4-(1-naphthalenyl)-, this would likely involve the reaction of the lithium or sodium salt of 1-ethynylnaphthalene (B95080) with acetaldehyde.

The table below outlines the general properties of the parent compound, 3-Butyn-2-ol, from which the properties of its naphthyl-substituted derivative can be extrapolated.

| Property | Value for 3-Butyn-2-ol | Reference |

| Molecular Formula | C4H6O | nist.gov |

| Molecular Weight | 70.09 g/mol | nih.gov |

| Boiling Point | 108-111 °C | sigmaaldrich.com |

| Density | 0.894 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.426 | sigmaaldrich.com |

The reactivity of 3-Butyn-2-ol, 4-(1-naphthalenyl)- is expected to be rich and varied, offering pathways to complex polycyclic structures and other valuable synthetic intermediates. The following table summarizes some of the key reaction types that aryl-substituted propargylic alcohols are known to undergo.

| Reaction Type | Description |

| Electrophilic Cyclization | Intramolecular reaction leading to the formation of substituted naphthalenes. nih.gov |

| Meyer-Schuster Rearrangement | Acid-catalyzed rearrangement to form α,β-unsaturated ketones. nih.gov |

| Asymmetric Trans-arylbenzylation | Nickel-catalyzed reaction to form chiral allylic alcohols. researchgate.net |

| Carboboration | Palladium-catalyzed addition of a boron and a carbon group across the alkyne. acs.org |

| Substitution Reactions | The hydroxyl group can be substituted by various nucleophiles. sci-hub.se |

Structure

3D Structure

Properties

CAS No. |

830329-26-5 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-naphthalen-1-ylbut-3-yn-2-ol |

InChI |

InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,1H3 |

InChI Key |

KMIBIPXVWJESAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyn 2 Ol, 4 1 Naphthalenyl and Analogous Arylalkynols

Alkynylation Strategies for Propargylic Alcohol Scaffolds

Alkynylation reactions are fundamental to the construction of propargylic alcohols. These strategies involve the addition of a terminal alkyne to a carbonyl group or the coupling of an alkyne with an aryl halide. wikipedia.org The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis has become an indispensable tool for the formation of carbon-carbon bonds, and its application in the synthesis of arylalkynes is well-established. These methods offer a high degree of control and functional group tolerance. youtube.comrsc.org

The Sonogashira coupling is a powerful reaction for the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This methodology can be applied to the synthesis of precursors to arylpropargylic alcohols. For instance, an aryl halide like 1-iodonaphthalene (B165133) could be coupled with a protected propargyl alcohol derivative.

A significant advancement in this area is the development of copper-free Sonogashira couplings. These protocols mitigate issues associated with the toxicity of copper and the formation of alkyne homocoupling byproducts. nih.gov Furthermore, deacetonative Sonogashira coupling has been developed as an efficient method for reacting aryl propargyl alcohols with aryl chlorides, which are often less reactive than the corresponding bromides or iodides. acs.org This approach has proven effective for a range of aryl chlorides, including those that are electron-poor, electron-neutral, and sterically hindered. acs.org

| Catalyst System | Substrates | Conditions | Yield | Reference |

| PdCl₂(PPh₃)₂/CuI | Iodoaromatic compounds, Propargyl alcohol | Et₃N, 55°C | Good to Excellent | nih.govresearchgate.net |

| Palladacycle/Xphos | Aryl propargyl alcohols, Aryl chlorides | K₂CO₃, CH₃CN, 110°C | Good to Excellent | acs.org |

| PdCl₂(PCy₃)₂ | Aryl chlorides, Terminal alkynes | Cs₂CO₃, DMF, 120°C | High | organic-chemistry.org |

Table 1: Examples of Sonogashira Coupling Conditions for Arylalkyne Synthesis.

Decarboxylative coupling has emerged as a valuable alternative for the formation of carbon-carbon bonds, utilizing readily available and stable carboxylic acids. rsc.org In the context of arylalkyne synthesis, this strategy involves the reaction of an alkynyl carboxylic acid with an aryl halide, releasing carbon dioxide as the only byproduct. rsc.orgresearchgate.net

Palladium-catalyzed decarboxylative coupling has been successfully employed to synthesize various arylalkynes. researchgate.netrsc.org For example, a palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates has been developed. rsc.orgrsc.org This method allows for the synthesis of OTf-arylalkyne scaffolds, which can be further functionalized. rsc.orgrsc.org Copper salts have also been shown to catalyze the decarboxylative alkynylation of benzoic acids with terminal alkynes, providing a direct route to internal aryl alkynes. acs.org

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd(OAc)₂/Xantphos | Halogenated aryl triflates, Alkynyl carboxylic acids | K₂CO₃, Dioxane, 100°C | Moderate to High | rsc.orgrsc.org |

| CuI/Phen | 2-Nitrobenzoic acids, Terminal alkynes | K₂CO₃, O₂, DMSO, 100°C | Moderate to High | acs.org |

| Pd(II)/Cu(I) | Alkenyl halides, Aromatic carboxylates | 1,10-Phenanthroline, Tri-1-naphthylphosphine | High | nih.gov |

Table 2: Examples of Decarboxylative Coupling Conditions for Arylalkyne Synthesis.

Metalation of Terminal Alkynes and Subsequent Addition Reactions

A classic and direct approach to propargylic alcohols is the addition of a metal acetylide to a carbonyl compound. This process begins with the deprotonation of a terminal alkyne using a strong base to form a nucleophilic metal acetylide. This intermediate then attacks the electrophilic carbon of an aldehyde or ketone.

For the synthesis of 3-butyn-2-ol, 4-(1-naphthalenyl)-, this would involve the metalation of 1-ethynylnaphthalene (B95080) and its subsequent addition to acetaldehyde. Common bases used for the deprotonation of terminal alkynes include organolithium reagents like n-butyllithium or lithium diisopropylamide (LDA). Zinc(II) salts have also been shown to activate terminal alkynes, allowing for their deprotonation by weaker amine bases and subsequent addition to aldehydes. ethz.chethz.ch

Ethynylation of Carbonyl Compounds

Ethynylation is a specific type of alkynylation where acetylene (B1199291) itself is added to a carbonyl compound. wikipedia.org This method is particularly useful for synthesizing terminal propargylic alcohols. The reaction is often carried out under basic conditions, where acetylene is deprotonated to form an acetylide anion, which then acts as the nucleophile. google.com

A well-known industrial process is the Reppe chemistry, which utilizes a copper(I) acetylide catalyst under pressure. wikipedia.org For laboratory-scale syntheses, ethynylation can be achieved by bubbling acetylene gas through a solution of a carbonyl compound in the presence of a base such as potassium hydroxide (B78521) or an alkali metal amide. google.com The synthesis of propargyl alcohol from formaldehyde (B43269) and acetylene is a prime example of this type of reaction. rsc.org

Enantioselective Synthesis of Chiral Naphthyl-Substituted Propargylic Alcohols

The propargylic alcohol 3-butyn-2-ol, 4-(1-naphthalenyl)- possesses a stereocenter at the carbon bearing the hydroxyl group. The enantioselective synthesis of such chiral propargylic alcohols is of great interest, as the stereochemistry can have a profound impact on the biological activity of downstream products.

Numerous methods have been developed for the asymmetric addition of alkynes to aldehydes. organic-chemistry.org These methods typically employ a chiral catalyst or a chiral ligand to control the stereochemical outcome of the reaction. For example, the use of a chiral zinc-amino alcohol complex can catalyze the addition of terminal alkynes to aldehydes with high enantioselectivity. organic-chemistry.org Ruthenium-prolinamide complexes have also been utilized in the one-pot synthesis of optically active β-triazolylethanols, which involves an asymmetric transfer hydrogenation of an in situ-formed ketone. acs.org This approach has been successfully applied to substrates containing a naphthyl group, achieving high enantiomeric excesses. acs.org

Another strategy is the kinetic resolution of racemic propargylic alcohols, often using lipases for enantioselective acylation. mdpi.com Additionally, the asymmetric reduction of ynones (alkynyl ketones) using chiral reducing agents or catalysts is a common method to produce enantiomerically enriched propargylic alcohols. orgsyn.org

| Catalyst/Ligand | Substrates | Enantiomeric Excess (ee) | Reference |

| RuCl₂(p-cymene)/Prolinamide Ligand | α-Bromoacetophenones, Naphthylacetylene, NaN₃ | up to 97.6% | acs.org |

| Zn(OTf)₂/(+)-N-Methylephedrine | Aldehydes, Terminal Alkynes | High | organic-chemistry.org |

| Ni-catalyst/Chiral BOX ligand | Acyl enamines, Alkyl halides | up to 96% | nih.gov |

| Ruthenium Catalyst | 4-triisopropylsilyl-3-butyn-2-one | >95:5 er | orgsyn.org |

Table 3: Examples of Catalytic Systems for Enantioselective Synthesis of Chiral Alcohols.

Asymmetric Reduction of Corresponding Ynone Precursors

A highly effective and widely used method for synthesizing enantiomerically enriched propargyl alcohols is the asymmetric reduction of the corresponding α,β-acetylenic ketones (ynones). This transformation can be achieved with exceptional levels of stereocontrol using chiral catalysts.

A prominent example of this approach is the asymmetric transfer hydrogenation of ynones using ruthenium catalysts developed by Noyori and others. nih.gov For instance, the synthesis of the enantiomers of 4-triisopropylsilyl (TIPS)-3-butyn-2-ol is accomplished through the reduction of 4-triisopropylsilyl-3-butyn-2-one. nih.govorgsyn.org This reaction typically employs a catalyst system such as (S,S)- or (R,R)-N-tosyl-1,2-diphenylethylenediamine-ruthenium(II) in conjunction with a hydrogen source like a formic acid/triethylamine mixture or isopropanol. orgsyn.org

The analogous synthesis of 3-butyn-2-ol, 4-(1-naphthalenyl)- would begin with the corresponding ynone, 1-(1-naphthalenyl)-1-butyn-3-one. Asymmetric reduction of this precursor using a suitable chiral catalyst would yield the desired enantiomerically pure propargyl alcohol. The choice of catalyst chirality dictates whether the (R)- or (S)-enantiomer of the alcohol is formed. This method is valued for its operational simplicity and the high enantiomeric excess (ee) that can be achieved. nih.gov

| Ynone Precursor | Catalyst | Hydrogen Source | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 4-TIPS-3-butyn-2-one | (S,S)-Noyori Ru(II) Catalyst | i-PrOH | (S)-4-TIPS-3-butyn-2-ol | 85% (over 3 steps) | >95% |

| 4-TIPS-3-butyn-2-one | (R,R)-Noyori Ru(II) Catalyst | i-PrOH | (R)-4-TIPS-3-butyn-2-ol | Not Reported | >95% |

Biocatalytic Transformations Utilizing Whole Cells and Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov The use of isolated enzymes, such as ketoreductases (KREDs), or whole-cell systems offers remarkable stereoselectivity under mild reaction conditions. nih.govresearchgate.net

For the synthesis of arylalkynols like 3-butyn-2-ol, 4-(1-naphthalenyl)-, a biocatalytic approach would involve the enzymatic reduction of the prochiral ketone, 1-(1-naphthalenyl)-1-butyn-3-one. A wide variety of KREDs, often derived from microorganisms like Lactobacillus, Saccharomyces, or Exophiala, can catalyze such reductions. entrechem.commdpi.com These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), which is continuously regenerated in situ, often by using a sacrificial alcohol like isopropanol. nih.gov The key advantages of this method are the exceptionally high enantioselectivities (often >99% ee) and the environmentally benign nature of the process. Modern techniques like directed evolution can be used to tailor enzymes for specific, non-natural substrates, enhancing their activity and stability for industrial applications. researchgate.net

| Enzyme Type | Substrate Type | Product Type | Key Advantage | Example Application |

|---|---|---|---|---|

| Ketoreductase (KRED) | Prochiral Ketones | Chiral Secondary Alcohols | Excellent Enantioselectivity (>99% ee) | Synthesis of Dulox-alcohol, a precursor for Duloxetine |

| Cytochrome P450 Monooxygenases | Alkanes/Arenes | Chiral Secondary/Tertiary Alcohols | Regio- and Stereoselective Hydroxylation | Synthesis of hydroxylated steroids and fatty acids |

| Alcohol Dehydrogenase (ADH) | Prochiral Ketones | Chiral Secondary Alcohols | High activity and stability | Synthesis of (S)-chloro-alcohol for Duloxetine |

Chiral Auxiliary and Ligand-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recycled.

In the context of synthesizing arylalkynols, a chiral auxiliary could be attached to either the alkyne or the carbonyl precursor. For example, an acetylide derived from a chiral starting material could be added to an aldehyde. More commonly, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, is used to control additions to a carbonyl group. sigmaaldrich.comresearchgate.net While less direct for the specific target compound, these methods are fundamental in asymmetric synthesis.

A more direct and relevant approach involves the use of chiral ligands in metal-catalyzed additions of alkynes to aldehydes. For instance, the addition of a metal acetylide (e.g., zinc, titanium, or indium) to an aldehyde can be rendered asymmetric by the presence of a chiral ligand, such as a chiral amino alcohol or a diamine. These ligands coordinate to the metal center, creating a chiral environment that biases the facial selectivity of the addition to the carbonyl group, leading to an enantiomerically enriched propargyl alcohol. nih.gov

Multicomponent Reactions Incorporating Naphthyl and Alkynol Moieties

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.

For the construction of a framework like 3-butyn-2-ol, 4-(1-naphthalenyl)-, an MCR approach offers a convergent route. A plausible strategy is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. In this scenario, 1-ethynylnaphthalene, acetaldehyde, and a secondary amine would be coupled in the presence of a metal catalyst (e.g., copper or gold) to form a propargylamine. Subsequent manipulation of the amine functionality, such as through oxidation and reduction or by using a cleavable amine, could afford the target alcohol.

Furthermore, reactions that directly incorporate naphthyl groups are well-documented. For example, 2-naphthol (B1666908) is a common component in MCRs to synthesize complex heterocyclic systems like xanthenes and chromenes, demonstrating the feasibility of integrating naphthyl units in one-pot procedures. fardapaper.ir By designing a suitable MCR, it is conceivable to assemble the core structure of 4-(1-naphthalenyl)-3-butyn-2-ol or a close precursor in a highly efficient manner.

Chemical Reactivity and Mechanistic Pathways of 3 Butyn 2 Ol, 4 1 Naphthalenyl

Hydrofunctionalization Reactions of the Alkyne Moiety

The carbon-carbon triple bond in 3-Butyn-2-ol, 4-(1-naphthalenyl)- is susceptible to a variety of addition reactions, allowing for its conversion into more saturated structures. These hydrofunctionalization reactions, including hydrogenation, hydration, and hydroboration, are fundamental to the synthetic utility of this compound.

Catalytic hydrogenation of the alkyne function in 3-Butyn-2-ol, 4-(1-naphthalenyl)- can be controlled to yield either the corresponding alkenol or the fully saturated alkanol. The selectivity of this process is highly dependent on the choice of catalyst, reaction conditions, and the inherent structure of the substrate. The general pathways for alkynol hydrogenation can be described as a stepwise process where the alkyne is first reduced to an alkene, which can then be further reduced to an alkane. mdpi.com

The partial hydrogenation of the alkyne to an alkene, known as semi-hydrogenation, is a critical transformation. To achieve this selectively, "poisoned" or deactivated catalysts are typically employed to prevent over-hydrogenation to the alkane. libretexts.org Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline (B57606), is a classic example of a catalyst used for the syn-addition of hydrogen to an alkyne, resulting in a cis-alkene. libretexts.orglibretexts.org The quinoline serves to moderate the catalyst's activity, preventing the hydrogenation from proceeding past the alkene stage. libretexts.org For a substrate like 3-Butyn-2-ol, 4-(1-naphthalenyl)-, this would yield (Z)-4-(1-naphthalenyl)but-3-en-2-ol.

The design of highly selective catalysts for alkynol semi-hydrogenation is an active area of research, focusing on the role of additives, bimetallic formulations (e.g., Pd-Au, Cu-Au), and catalyst supports to enhance selectivity. cjcatal.comacs.orgosti.gov For instance, dodecanethiolate-capped palladium nanoparticles have been shown to catalyze the semi-hydrogenation of propargyl alcohols to allyl alcohols. nih.gov

| Catalyst System | Typical Substrate | Primary Product | Key Feature | Reference |

|---|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | Internal Alkynes | cis-Alkenes | Prevents over-hydrogenation to the alkane. | libretexts.orglibretexts.org |

| Pd-Au Nanoparticles | Terminal Alkynes (e.g., 1-hexyne) | Alkenes | Compositionally optimized for high selectivity at high conversions. | osti.gov |

| Dodecanethiolate-capped Pd Nanoparticles | Propargyl Alcohols | Allyl Alcohols | Can lead to isomerization to carbonyls under certain conditions. | nih.gov |

Complete reduction of the alkyne in 3-Butyn-2-ol, 4-(1-naphthalenyl)- to the corresponding saturated alkanol, 4-(1-naphthalenyl)butan-2-ol, can be achieved using more active catalysts. Standard hydrogenation catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney nickel are effective for the exhaustive hydrogenation of both alkynes and alkenes to alkanes. libretexts.orgyoutube.combyjus.com This reaction typically proceeds under a hydrogen atmosphere and results in the addition of four hydrogen atoms across the original triple bond. The reaction first forms the intermediate alkenol, which is then rapidly hydrogenated to the alkanol. libretexts.org

The hydrogenation of C4 alkynols has been studied in the gas phase over a Pd/Al₂O₃ catalyst, where it was observed that the reaction proceeds in a stepwise fashion from alkynol to alkenol and then to the alkanol. mdpi.com

The stereochemical outcome of the hydrogenation of chiral molecules like 3-Butyn-2-ol, 4-(1-naphthalenyl)- is highly influenced by the catalyst system. Asymmetric hydrogenation using chiral catalysts can lead to the formation of specific stereoisomers of the product. For example, rhodium catalysts with chiral phosphine-phosphite ligands have been used for the highly enantioselective hydrogenation of enol esters, which are structurally related to the intermediate in the hydrogenation of our title compound. acs.org

The performance of hydrogenation catalysts is also significantly affected by their preparation and pretreatment. The choice of support material, the size and shape of the metal nanoparticles, and the presence of promoters or inhibitors can all influence the activity and selectivity. cjcatal.comresearchgate.net For instance, the selectivity in the hydrogenation of alkynols is influenced by the adsorption and desorption strengths of the reactants and products on the palladium nanoparticle surface, which can be modified by the catalyst's surface morphology. researchgate.net In some cases, the hydroxyl group of the substrate can direct the hydrogenation, leading to specific diastereoselectivity.

| Factor | Influence on Hydrogenation | Example | Reference |

|---|---|---|---|

| Catalyst Support | Affects metal dispersion and electronic properties, influencing activity and selectivity. | Mesoporous supports can be advantageous for long-chain alkynols. | mdpi.com |

| Metal Nanoparticle Size/Shape | Different crystal facets can exhibit different catalytic activities and selectivities. | The surface morphology of Pd nanoparticles influences adsorption strengths of reactants. | researchgate.net |

| Chiral Ligands | Enables enantioselective hydrogenation, producing specific stereoisomers. | Rhodium catalysts with chiral phosphine-phosphite ligands for hydrogenating enol esters. | acs.org |

| Additives/Poisons | Modulates catalyst activity to achieve partial hydrogenation (semi-hydrogenation). | Quinoline in Lindlar's catalyst prevents alkane formation. | libretexts.org |

The addition of water across the triple bond of 3-Butyn-2-ol, 4-(1-naphthalenyl)- can be accomplished through direct hydration or a two-step hydroboration-oxidation sequence, leading to carbonyl compounds.

The hydration of an internal alkyne typically requires a catalyst, such as mercury(II) salts in aqueous acid. For an unsymmetrical internal alkyne like 3-Butyn-2-ol, 4-(1-naphthalenyl)-, a mixture of two isomeric ketones would be expected upon hydration, as the initial addition of water can occur at either of the two carbons of the triple bond. youtube.com The regioselectivity can be influenced by the electronic and steric differences between the substituents on the alkyne. Gold-catalyzed hydration reactions have also been developed, with regioselectivity being a key area of investigation. rsc.org

Hydroboration-oxidation provides a complementary method for the hydration of alkynes, generally resulting in anti-Markovnikov addition. libretexts.org The reaction involves the addition of a borane (B79455) reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orgmasterorganicchemistry.com For internal alkynes, this process leads to the formation of ketones. masterorganicchemistry.com A significant challenge with unsymmetrical internal alkynes is achieving high regioselectivity. organicchemistrytutor.com However, the use of sterically hindered borane reagents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), can overcome this issue. libretexts.orgorganicchemistrytutor.comlibretexts.orgjove.com These bulky reagents preferentially add to the less sterically hindered carbon of the alkyne. organicchemistrytutor.com In the case of 3-Butyn-2-ol, 4-(1-naphthalenyl)-, the bulky naphthyl group would likely direct the boron atom to the C3 position, leading to the formation of 4-(1-naphthalenyl)-3-butanone after oxidation. The initial hydroboration step is a syn-addition, leading to an intermediate alkenylborane. libretexts.orglibretexts.org

Catalytic Hydrogenation Pathways and Selectivity Profiles

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl group in 3-Butyn-2-ol, 4-(1-naphthalenyl)- can undergo typical reactions of alcohols, such as etherification and esterification. These transformations are important for the synthesis of more complex molecules and for the protection of the hydroxyl group during other reactions.

Propargylic alcohols can be converted to propargyl ethers through etherification. This can be achieved under various conditions, including Williamson-type synthesis involving the formation of an alkoxide followed by reaction with a halide. google.com Lewis acid-catalyzed methods have also been developed for the direct etherification of propargyl alcohols. nih.gov For example, scandium and lanthanum catalysts have been shown to be effective for this transformation. nih.gov Copper-based catalyst systems, using ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline, are also efficient for the coupling of secondary propargylic alcohols with aryl halides to form aryl propargyl ethers. organic-chemistry.org

Esterification of the secondary alcohol can be accomplished by reacting it with a carboxylic acid or an acid derivative, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a catalyst. medcraveonline.com For instance, the reaction of a secondary alcohol with acetic anhydride can produce the corresponding acetate ester. medcraveonline.com These reactions are fundamental for creating a wide range of derivatives from the parent alcohol.

Derivatization Strategies (e.g., Esterification, Etherification)

The secondary hydroxyl group of 3-Butyn-2-ol, 4-(1-naphthalenyl)- is a prime site for derivatization through esterification and etherification. These reactions are fundamental in synthetic chemistry for installing protecting groups or for modifying the molecule's properties.

Esterification: The alcohol can be readily converted into various esters by reacting with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate ester. A particularly useful derivatization for propargylic alcohols is the formation of mesylates (methanesulfonates) or tosylates (p-toluenesulfonates). These sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions. The formation of a mesylate from an (R)-4-trimethylsilyl-3-butyn-2-ol has been demonstrated using methanesulfonyl chloride and triethylamine. youtube.com

Etherification: The formation of ethers can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether. This process is a standard method for converting alcohols to ethers, and the enhanced acidity of the propargylic alcohol proton facilitates the initial deprotonation step. wikipedia.orgmsu.edu

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Acyl Chloride, Pyridine | Acetate Ester |

| Esterification | Methanesulfonyl Chloride, Et₃N | Mesylate Ester |

| Etherification | 1. NaH; 2. Alkyl Halide | Alkyl Ether |

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol in 3-Butyn-2-ol, 4-(1-naphthalenyl)- can be oxidized to the corresponding ketone, 4-(1-naphthalenyl)-3-butyn-2-one. stackexchange.com This transformation converts the alcohol into a ynone, a valuable intermediate in organic synthesis.

A variety of oxidizing agents can accomplish this transformation. Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇), or manganese dioxide (MnO₂). stackexchange.com PCC is often preferred for its milder conditions, which minimize the risk of side reactions. The oxidation of a secondary alcohol to a ketone is a common and high-yielding reaction. Since there are no C-H bonds on the carbonyl carbon of the resulting ketone (apart from the alkyne C-H), further oxidation does not typically occur under these conditions. stackexchange.com

| Oxidizing Agent | Product | Notes |

| Pyridinium Chlorochromate (PCC) | 4-(1-naphthalenyl)-3-butyn-2-one | Mild conditions, high selectivity for secondary alcohols. stackexchange.com |

| Potassium Dichromate (K₂Cr₂O₇) | 4-(1-naphthalenyl)-3-butyn-2-one | Stronger oxidizing agent, typically used in acidic conditions. stackexchange.com |

| Manganese Dioxide (MnO₂) | 4-(1-naphthalenyl)-3-butyn-2-one | Particularly effective for oxidizing allylic and propargylic alcohols. |

Nucleophilic and Electrophilic Reactions of the Naphthalene (B1677914) Aromatic Ring

The naphthalene moiety of the molecule is susceptible to both electrophilic and nucleophilic attack, although electrophilic aromatic substitution is far more common.

Electrophilic Aromatic Substitution: Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution. libretexts.org Attack occurs preferentially at the C1 (α) position. Since the target molecule is already substituted at C1, the directing effects of the existing alkyl substituent must be considered. The 4-(3-hydroxybut-1-ynyl) group is an electron-donating, activating group. In electrophilic substitution on 1-alkylnaphthalenes, the incoming electrophile is typically directed to the C4 (para) and C5/C8 (peri) positions of the substituted ring. libretexts.orgstackexchange.com Steric hindrance from the peri-hydrogen at the C8 position can sometimes influence the regioselectivity. libretexts.org Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃) are all classic examples of electrophilic aromatic substitution that the naphthalene ring can undergo. wikipedia.org

Nucleophilic Aromatic Substitution: While less common, nucleophilic attack on the naphthalene ring can occur, particularly with dearomatization. Such reactions have been observed with potent organolithium nucleophiles, which can lead to 1,4-addition products. core.ac.uk

Cycloaddition and Annulation Reactions

The terminal alkyne functionality is a key reactive handle for cycloaddition and annulation reactions, enabling the construction of new ring systems.

[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Click Chemistry)

The terminal alkyne of 3-Butyn-2-ol, 4-(1-naphthalenyl)- is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. acs.org

The thermal Huisgen cycloaddition often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-substituted triazoles). However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild, often aqueous conditions, and provides the 1,4-disubstituted triazole regioisomer exclusively and in high yield. This makes the CuAAC a highly predictable and efficient method for modifying the alkyne terminus of the molecule.

Metal-Catalyzed Cycloisomerization Reactions

The presence of both an alkyne and a naphthalene ring within the same molecule opens up possibilities for intramolecular cyclization reactions catalyzed by transition metals like gold, platinum, or palladium. core.ac.uknih.gov These reactions, often termed cycloisomerizations, can form new polycyclic structures. For instance, electrophilic cyclization of arene-containing propargylic alcohols can lead to substituted naphthalenes or other fused aromatic systems. nih.gov Research has shown that a 2-naphthyl alkynol can undergo iodocyclization, with ring closure occurring selectively at the C1 position of the naphthalene ring. nih.gov This suggests that under suitable conditions with a carbophilic metal catalyst, the alkyne in 3-Butyn-2-ol, 4-(1-naphthalenyl)- could potentially undergo an intramolecular reaction with the appended naphthalene ring to generate a new fused-ring system.

Fragmentation and Cleavage Reactions (e.g., Sodium Hydride Catalyzed Cleavage)

Fragmentation: In the context of mass spectrometry, 3-Butyn-2-ol, 4-(1-naphthalenyl)- would be expected to undergo characteristic fragmentation patterns. For alcohols, a common fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this molecule, alpha-cleavage could lead to the loss of a methyl radical (•CH₃) or a naphthalenylethynyl radical. Another common pathway for alcohols is the loss of a water molecule (H₂O) from the molecular ion.

Reaction with Sodium Hydride: The prompt mentions sodium hydride (NaH) catalyzed cleavage. It is important to clarify that NaH is a strong, non-nucleophilic base, not a catalyst for cleavage in this context. Its primary role when reacting with an alcohol is to deprotonate the hydroxyl group to form a sodium alkoxide. While some reactive intermediates formed from NaH in certain solvents (like DMSO) can be unstable, NaH itself does not typically cleave C-C or C-O bonds in a catalytic manner. Its use would be for deprotonation to facilitate subsequent reactions, such as the Williamson ether synthesis mentioned earlier.

Thiol-Yne Reactions and Adduct Formation

The thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol across the carbon-carbon triple bond of an alkyne, yielding a vinyl sulfide (B99878). wikipedia.orgacsgcipr.org This reaction can proceed through either a radical-mediated or a nucleophilic pathway, with the specific mechanism and resulting product distribution being influenced by reaction conditions such as the choice of catalyst, solvent, and the nature of the substrates. acs.org

Mechanistic Pathways:

Radical-Mediated Thiol-Yne Addition: This pathway is typically initiated by a radical initiator (e.g., AIBN) or UV irradiation. wikipedia.org A thiyl radical (RS•) is generated, which then adds to the alkyne. This addition is generally anti-Markovnikov, meaning the thiyl radical adds to the less substituted carbon of the alkyne. acsgcipr.org For an internal alkyne like 3-Butyn-2-ol, 4-(1-naphthalenyl)-, the initial addition would form a vinyl radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and propagating the chain reaction. nih.gov The resulting vinyl sulfide can potentially undergo a second addition with another thiyl radical, leading to a 1,2-dithioether adduct. wikipedia.org

Nucleophilic (Michael) Addition: In the presence of a base, a thiol can be deprotonated to form a more nucleophilic thiolate anion (RS⁻). This thiolate can then attack an activated alkyne in a Michael-type conjugate addition. acs.org While 3-Butyn-2-ol, 4-(1-naphthalenyl)- is not a classic Michael acceptor, base-catalyzed additions to propargylic alcohols have been reported. orgsyn.org The regioselectivity of this addition can be influenced by the electronic properties of the substituents on the alkyne.

Research Findings on Analogous Compounds:

For instance, the reaction of 3-phenyl-2-propyn-1-ol (B127171) with 1-propanethiol (B107717) in the presence of potassium hydroxide (B78521) in acetonitrile (B52724) at 60°C yields 3-phenyl-2-(propylthio)-2-propen-1-ol. orgsyn.org This demonstrates a base-catalyzed nucleophilic addition. Furthermore, sunlight-mediated thiol-yne reactions of propargyl alcohol with dodecanethiol have been successfully carried out in an aqueous medium using tert-butyl hydroperoxide as a radical initiator. nih.gov

Various catalysts, including copper and palladium complexes, have been employed to facilitate the synthesis of vinyl sulfides from alkynes and thiols, often with high yields and stereoselectivity. organic-chemistry.orgorganic-chemistry.org The choice of solvent can also play a crucial role in the outcome of the reaction. acs.org

The table below summarizes representative conditions and outcomes for thiol-yne reactions of structurally related propargylic alcohols and aryl alkynes, which can serve as a predictive model for the reactivity of 3-Butyn-2-ol, 4-(1-naphthalenyl)-.

| Alkyne Substrate | Thiol Reagent | Catalyst/Initiator | Solvent | Conditions | Product(s) | Yield (%) | Reference(s) |

| 3-Phenyl-2-propyn-1-ol | 1-Propanethiol | KOH | Acetonitrile | 60°C, 6 h | 3-Phenyl-2-(propylthio)-2-propen-1-ol | Not Reported | orgsyn.org |

| Propargyl alcohol | Dodecanethiol | tert-Butyl hydroperoxide | Water | Sunlight | Hydrothiolated product | High | nih.gov |

| Phenylacetylene | Thiocresol | Radical initiator | Not Specified | Not Specified | Vinyl sulfide and dithioether adducts | Not Reported | nih.gov |

| Arylpropiolic acids | Various thiols | CuI / Cs₂CO₃ | Not Specified | Not Specified | (Z)-Vinyl sulfides | Good to Excellent | organic-chemistry.org |

Interactive Data Table

The steric bulk of the naphthalenyl group in 3-Butyn-2-ol, 4-(1-naphthalenyl)- is expected to influence the regioselectivity of the thiol addition, potentially favoring the formation of the adduct where the sulfur atom is attached to the less hindered carbon of the original alkyne. The stereochemical outcome, leading to either the (E) or (Z) isomer of the resulting vinyl sulfide, would also be dependent on the specific reaction pathway and conditions employed.

Stereochemical Investigations of 3 Butyn 2 Ol, 4 1 Naphthalenyl

Configurational Stability of Chiral Centers and Related Biaryl Axes

The configurational stability of the chiral center at C-2 in 3-Butyn-2-ol, 4-(1-naphthalenyl)- is a critical aspect of its stereochemical profile. For a meaningful stereochemical analysis and the isolation of individual enantiomers, the chiral center must be stable under the conditions of synthesis, separation, and analysis, meaning it should not readily racemize.

While direct studies on the configurational stability of 3-Butyn-2-ol, 4-(1-naphthalenyl)- are not found, research on similar chiral propargylic alcohols indicates that the stereocenter is generally stable. nih.gov The successful application of various stereoselective reactions and chiral resolution techniques to this class of compounds supports the assumption of their configurational integrity under typical laboratory conditions. For instance, the enantiomeric purity of propargylic alcohols has been shown to be maintained during subsequent chemical transformations, such as in the Pauson-Khand reaction, which suggests the chiral center does not easily epimerize. nih.gov

The presence of the bulky 1-naphthalenyl group could potentially introduce an element of atropisomerism if rotation around the C4-naphthalene bond were sufficiently hindered. However, for a biaryl axis to be configurationally stable at room temperature, the rotational barrier typically needs to be significant. In the case of 3-Butyn-2-ol, 4-(1-naphthalenyl)-, significant rotational hindrance is not generally expected, and thus, atropisomerism is not commonly considered a primary stereochemical feature unless specific structural constraints are introduced.

Diastereomeric and Enantiomeric Resolution Techniques

The separation of the racemic mixture of 3-Butyn-2-ol, 4-(1-naphthalenyl)- into its individual enantiomers is a crucial step for studying their distinct properties. Several techniques are commonly employed for the resolution of chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. phenomenex.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, their separation. sigmaaldrich.com

For a compound like 3-Butyn-2-ol, 4-(1-naphthalenyl)-, various types of CSPs could be effective. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are known for their broad applicability in separating a wide range of chiral compounds, including alcohols. phenomenex.com The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion in the chiral cavities of the polysaccharide structure.

Table 1: General Parameters for Chiral HPLC Separation of Propargylic Alcohols

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD), Pirkle-type |

| Mobile Phase | Normal Phase or Reversed Phase | Normal Phase: Hexane/Isopropanol, Heptane/Ethanol; Reversed Phase: Acetonitrile (B52724)/Water, Methanol/Water with additives |

| Flow Rate | Rate at which the mobile phase passes through the column | 0.5 - 2.0 mL/min for analytical columns |

| Detection | Method for detecting the separated enantiomers | UV-Vis detector (utilizing the naphthalene (B1677914) chromophore) |

| Temperature | Column Temperature | Ambient or controlled (e.g., 25 °C) |

The selection of the appropriate CSP and mobile phase is empirical and often requires screening of different conditions to achieve optimal separation. bgb-analytik.com

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the product. wikipedia.org

Enzymatic Kinetic Resolution (EKR): Lipases are a class of enzymes extensively used for the kinetic resolution of racemic alcohols. jocpr.com In a typical EKR of a racemic alcohol, a lipase (B570770) is used to catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. wikipedia.org For 3-Butyn-2-ol, 4-(1-naphthalenyl)-, this would involve the enantioselective esterification of the hydroxyl group.

Candida antarctica lipase B (CALB) is a commonly used and highly versatile lipase for the resolution of secondary alcohols. wikipedia.org The reaction is typically carried out in an organic solvent with an acyl donor like vinyl acetate (B1210297) or ethyl acetate. The enantioselectivity of the process is often high, leading to both the unreacted alcohol and the acylated product with high enantiomeric excess (ee). wikipedia.orgrsc.org

Chemical Kinetic Resolution: This method employs a chiral chemical catalyst to achieve the same differential reactivity between enantiomers. For propargylic alcohols, palladium-catalyzed kinetic resolution has been reported to be highly efficient, providing access to chiral propargylic alcohols with excellent enantioselectivities. rsc.org

Table 2: Representative Conditions for Kinetic Resolution of Chiral Alcohols

| Method | Catalyst/Enzyme | Reagent/Acyl Donor | Solvent | Outcome |

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase) | Vinyl acetate, Isopropenyl acetate | Organic solvent (e.g., Toluene, Hexane, THF) | One enantiomer is acylated, leaving the other unreacted, both with high ee. wikipedia.orgmdpi.com |

| Chemical Kinetic Resolution | Chiral Palladium Complex/Chiral Ligand | Acetic anhydride (B1165640) or other acylating agents | Organic solvent (e.g., Toluene, Dichloromethane) | Enantioselective acylation leading to resolved alcohol and ester. rsc.org |

Absolute Configuration Determination Methodologies (e.g., Spectroscopic and Derivatization Approaches)

Once the enantiomers of 3-Butyn-2-ol, 4-(1-naphthalenyl)- are separated, determining their absolute configuration (i.e., whether they are the R or S enantiomer) is the final step in the stereochemical analysis.

A widely used and reliable method for determining the absolute configuration of chiral alcohols is the Mosher's method . acs.orgnih.govstackexchange.com This technique involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. stackexchange.com

The principle of Mosher's method lies in the analysis of the ¹H NMR spectra of these diastereomeric esters. The phenyl group of the MTPA moiety adopts a preferred conformation where it shields one side of the derivatized alcohol. By comparing the chemical shifts of the protons on either side of the stereocenter in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced. stackexchange.comoregonstate.edu

Table 3: General Workflow for Absolute Configuration Determination by Mosher's Method

| Step | Procedure | Expected Outcome |

| 1. Derivatization | React the separated enantiomer of the alcohol with both (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base (e.g., pyridine). | Formation of two diastereomeric Mosher's esters. |

| 2. NMR Analysis | Acquire ¹H NMR spectra for both diastereomeric esters. | Obtain chemical shift data for protons near the stereocenter. acs.org |

| 3. Data Analysis | Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the original carbinol carbon. | Protons on one side will have a positive Δδ, and protons on the other side will have a negative Δδ. |

| 4. Configuration Assignment | Apply the established model for Mosher's esters to assign the R or S configuration based on the sign of Δδ values. | Unambiguous determination of the absolute configuration of the alcohol. stackexchange.com |

Other methods for determining absolute configuration include X-ray crystallography if a suitable crystal of one of the enantiomers or a derivative can be obtained, and comparison of chiroptical data (e.g., specific rotation or circular dichroism) with known compounds of established configuration.

Advanced Spectroscopic Analysis of 3 Butyn 2 Ol, 4 1 Naphthalenyl

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR, Raman, and VCD techniques, serves as a powerful tool for the detailed characterization of 3-Butyn-2-ol, 4-(1-naphthalenyl)-.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Characterization

The FT-IR and Raman spectra of 3-Butyn-2-ol, 4-(1-naphthalenyl)- and its parent compound, 3-Butyn-2-ol, reveal characteristic vibrational frequencies that are instrumental in its identification and structural analysis. For the related compound 4-(triisopropylsilyl)-3-butyn-2-ol, key FT-IR peaks are observed at 3325 cm⁻¹ (O-H stretch), 2943 and 2866 cm⁻¹ (C-H stretches), and 2173 cm⁻¹ (C≡C stretch). orgsyn.org The FT-Raman spectrum of 3-Butyn-2-ol has also been reported. nih.gov

Table 1: Key FT-IR Vibrational Frequencies for a Related Alkyne

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretch | 3325 | orgsyn.org |

| C-H | Stretch | 2943, 2866 | orgsyn.org |

| C≡C | Stretch | 2173 | orgsyn.org |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformational Equilibria Studies

Vibrational circular dichroism (VCD) is particularly sensitive to the chiral nature and conformational flexibility of molecules. nih.gov For chiral molecules, enantiomers exhibit mirror-imaged VCD spectra. nih.govnih.gov This technique, combined with computational methods, allows for the determination of absolute configuration and the study of different conformers in solution. nih.gov Studies on the parent molecule, 3-butyn-2-ol, have demonstrated that even at a concentration of 0.1 M, there is a significant contribution from molecular aggregates, which can be identified through their distinct VCD spectral features. nih.gov

Matrix Isolation-VCD Techniques for Enhanced Conformational Control

To gain deeper insight into the conformational landscape, matrix isolation (MI) techniques can be combined with VCD spectroscopy. nih.gov By isolating molecules in an inert gas matrix at low temperatures, intermolecular interactions are minimized, and conformational populations can be controlled by varying the deposition temperature. nih.gov This approach allows for the study of monomeric and aggregated species separately. For 3-butyn-2-ol, MI-VCD experiments have successfully resolved the spectral features of different conformers and their binary aggregates, providing a clear correlation between the spectra of isolated molecules and those in solution and neat liquid phases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Table 2: ¹H and ¹³C NMR Data for 4-(triisopropylsilyl)-3-butyn-2-ol

| Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 4.55 | q, J = 6.6 Hz | CH(OH) | orgsyn.org |

| ¹H | 1.78 | s | OH | orgsyn.org |

| ¹H | 1.48 | d, J = 6.6 Hz | CH₃ | orgsyn.org |

| ¹H | 1.08 | m | Si(CH(CH₃)₂)₃ | orgsyn.org |

| ¹³C | 109.8 | ≡C-Si | orgsyn.org | |

| ¹³C | 84.3 | -C≡ | orgsyn.org | |

| ¹³C | 58.7 | CH(OH) | orgsyn.org | |

| ¹³C | 24.5 | CH₃ | orgsyn.org | |

| ¹³C | 18.5, 11.1 | Si(CH(CH₃)₂)₃ | orgsyn.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the molecular formula. The fragmentation pattern of alcohols often involves the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orgdocbrown.info For secondary alcohols like 3-Butyn-2-ol, alpha-cleavage can occur on either side of the carbinol carbon, leading to characteristic fragment ions. libretexts.org

Table 3: Common Fragmentation Patterns for Alcohols in Mass Spectrometry

| Fragmentation Process | Description | Typical m/z Loss | Reference |

|---|---|---|---|

| Loss of Water | Elimination of a water molecule from the molecular ion. | 18 | libretexts.orglibretexts.org |

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the hydroxyl group. | Varies depending on the substituent lost. | libretexts.orglibretexts.org |

Electronic Absorption Spectroscopy (UV/Vis) and Photophysical Properties

Electronic absorption (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene (B1677914) moiety in 3-Butyn-2-ol, 4-(1-naphthalenyl)- is expected to give rise to strong absorptions in the UV region due to its aromatic nature. The specific wavelengths and intensities of these absorptions are influenced by the substitution pattern and the molecular environment.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Versatile Intermediates for Complex Molecule Synthesis

The term "chiral building blocks" refers to enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of more complex chiral molecules. takasago.comtcichemicals.com 3-Butyn-2-ol and its derivatives are recognized as important chiral building blocks in organic synthesis. takasago.comjaydevchemicals.com The presence of a stereogenic center at the carbon bearing the hydroxyl group allows for the introduction of specific stereochemistry into a target molecule, a critical aspect in the synthesis of many biologically active compounds and complex natural products. nih.govresearchgate.netnih.gov

The versatility of propargylic alcohols, the class of compounds to which 3-Butyn-2-ol, 4-(1-naphthalenyl)- belongs, is well-documented. jaydevchemicals.comorgsyn.org They can undergo a wide array of chemical transformations, including electrophilic cyclization, which allows for the regioselective synthesis of polysubstituted naphthalenes and other fused aromatic systems. nih.gov For instance, arene-containing propargylic alcohols can be cyclized using reagents like iodine monochloride (ICl) or iodine (I2) to form various substituted naphthalenes under mild conditions. nih.gov This methodology is tolerant of various functional groups and has been extended to the synthesis of other complex structures like carbazoles and dibenzothiophenes. nih.gov

Furthermore, derivatives of chiral propargylic alcohols, such as mesylates, can be converted into allenylzinc or allenylindium reagents. nih.gov These reagents are highly valuable in organic synthesis as they can react with aldehydes to form homopropargylic alcohols with a high degree of stereocontrol. nih.govresearchgate.net This approach is instrumental in the construction of complex acyclic and cyclic molecules with multiple stereocenters.

The table below summarizes key reactions and applications of propargylic alcohols as versatile intermediates.

| Reaction Type | Reagents | Product Type | Significance |

| Electrophilic Cyclization | ICl, I2, Br2, NBS, PhSeBr | Polysubstituted Naphthalenes, 2-Naphthols | Regioselective synthesis of fused aromatic systems. nih.gov |

| Conversion to Allenylmetal Reagents | Pd(OAc)2, Ph3P, Et2Zn or InI | Allenylzinc or Allenylindium Reagents | Synthesis of enantioenriched homopropargylic alcohols. nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium Catalysts | Enantiomerically Pure Propargylic Alcohols | Access to specific stereoisomers for chiral synthesis. orgsyn.orgnih.gov |

Precursors for Advanced Pharmaceutical Scaffolds and Natural Products

The naphthalene (B1677914) core is a structural motif found in a number of natural products, many of which exhibit significant pharmacological activities. chemistryviews.orgnih.gov Consequently, the development of efficient synthetic routes to functionalized naphthalenes is of great interest to medicinal chemists. chemistryviews.orgresearchgate.net 3-Butyn-2-ol, 4-(1-naphthalenyl)- serves as a key precursor for such endeavors, providing a direct route to naphthalene-containing structures.

The electrophilic cyclization of aryl-substituted propargylic alcohols, including those with a naphthalene moiety, provides a powerful tool for the construction of complex polycyclic aromatic systems. nih.gov For example, the iodocyclization of a propargylic alcohol onto a naphthalene ring can yield a 2-iodophenanthrene (B1313949) derivative, demonstrating the utility of this method in building larger, more complex aromatic scaffolds. nih.gov

The synthesis of natural products often requires the assembly of multiple stereocenters with high precision. nih.govresearchgate.net The use of chiral building blocks derived from compounds like 3-Butyn-2-ol, 4-(1-naphthalenyl)- is crucial in these synthetic campaigns. The ability to generate specific stereoisomers of homopropargylic alcohols via allenylmetal reagents derived from chiral propargylic alcohols is a key strategy in the total synthesis of complex natural products. nih.govresearchgate.net

While direct examples of the incorporation of 3-Butyn-2-ol, 4-(1-naphthalenyl)- into a specific, named natural product are not prevalent in the searched literature, the methodologies developed around propargylic alcohols are broadly applicable to the synthesis of naphthalene-containing natural products and their analogues. chemistryviews.orgresearchgate.net These synthetic analogues are valuable for structure-activity relationship studies and the development of new therapeutic agents. chemistryviews.org

Integration into Conjugated Systems and Functional Materials

The electronic and optical properties of fused aromatic compounds like naphthalenes make them attractive components for the development of advanced materials. nih.gov The integration of the 4-(1-naphthalenyl)-3-butyn-2-ol moiety into larger conjugated systems can influence the electronic characteristics of the resulting material.

Charge-transfer (CT) complexes are formed when an electron donor molecule transfers a partial charge to an electron acceptor molecule. mdpi.com These complexes exhibit unique electronic and optical properties. The naphthalene ring is known to act as an electron donor in the formation of CT complexes. researchgate.net For instance, the dissociation energies of CT complexes between the 1-methylnaphthalene (B46632) cation and various neutral molecules have been studied, highlighting the role of the naphthalene system in these interactions. researchgate.net

The synthesis of molecules containing both a naphthalene unit and other functional groups, such as the alkyne and alcohol in 3-Butyn-2-ol, 4-(1-naphthalenyl)-, allows for the tuning of their donor properties and their incorporation into more complex CT systems. Tetrathiafulvalene (TTF) and its derivatives are well-known electron donors used in the creation of organic conductors and superconductors. rsc.org While not a direct derivative, the principles of designing electron donors can be applied to naphthalene-containing compounds. The study of CT complexes involving naphthalene diimide (NDI) as an acceptor and various donors, including those with naphthalene-like structures, provides insight into the factors governing charge transfer in these systems. rsc.org The formation of a quaternary charge-transfer complex has been observed in a photoenzymatic reaction, demonstrating the potential for complex formation to enable novel reactivity. chemrxiv.orgnih.gov

Organic semiconductors are a class of materials that are central to the field of organic electronics, with applications in devices such as organic field-effect transistors (OFETs). google.com Substituted dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophenes (DBBDT) are one example of a class of organic semiconductors. google.com The synthesis of novel organic semiconductors often involves the creation of extended π-conjugated systems.

The naphthalene moiety of 3-Butyn-2-ol, 4-(1-naphthalenyl)- can be a key component of such systems. The ability to functionalize the naphthalene ring and extend the conjugation through the butynol (B8639501) side chain provides a pathway to new organic semiconducting materials. While the direct application of 3-Butyn-2-ol, 4-(1-naphthalenyl)- in a reported organic semiconductor or superconductor has not been found, the synthetic methodologies available for this compound are relevant to the construction of the complex aromatic hydrocarbons that form the basis of these materials. The study of charge transfer in mixed and segregated stacks of donor-acceptor complexes, including those containing naphthalene derivatives, is crucial for understanding and designing new organic conductors. rsc.org

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Systems for Naphthyl-Alkynol Synthesis

The synthesis of complex molecules like naphthyl-alkynols is increasingly guided by the principles of green chemistry, which prioritize efficiency and environmental benignity. Research into the synthesis of related naphthol and alkynol derivatives highlights several sustainable strategies that could be adapted for "3-Butyn-2-ol, 4-(1-naphthalenyl)-".

Modern synthetic methods for producing amidoalkyl-naphthols, for instance, have moved away from harsh conditions and towards more eco-friendly alternatives. One-pot, multicomponent reactions are favored for their atom economy and reduced waste. Catalysts for these reactions are also evolving; researchers have successfully used biodegradable catalysts like tannic acid and recyclable agents such as silica-zinc chloride under solvent-free conditions. bohrium.comarabjchem.org Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions, offering short reaction times and high yields. arabjchem.org

For the alkynol portion, palladium-catalyzed reactions have proven effective. For example, a palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes has been developed to create functionalized butenolides, demonstrating a sophisticated use of catalysis to build complex structures. acs.org Furthermore, mechanochemistry, which uses physical force via ball milling to drive reactions, presents a solvent-free and energy-efficient route for the alkynylation of N-heteroarenes. acs.org This technique could potentially be applied to the synthesis of naphthyl-alkynols, significantly reducing the environmental impact.

A summary of various catalytic systems for related syntheses is presented below.

| Catalytic System | Reaction Type | Advantages |

| Tannic Acid | Multicomponent condensation | Biodegradable, cost-effective, solvent-free conditions arabjchem.org |

| Silica-Zinc Chloride (Silzic) | Multicomponent condensation | Efficient, solvent-free, mild conditions bohrium.com |

| Palladium/Copper | Tandem difunctional carbonylation | High chemo- and regioselectivity, one-step synthesis acs.org |

| Palladium(0)-phosphine | Allenylzinc reagent formation | Highly enantio-, regio-, and diastereoselective additions researchgate.net |

| Iron (from stainless steel jar) | Mechanochemical alkynylation | Solvent-free, avoids transition metal catalysts, sustainable acs.org |

These advancements in catalysis offer a clear path toward developing novel and sustainable methods for the synthesis of "3-Butyn-2-ol, 4-(1-naphthalenyl)-" and its derivatives, making them more accessible for further research.

Exploration of Biological and Bioorthogonal Applications for Alkynol Derivatives

The terminal alkyne group is a key functional handle in the field of bioorthogonal chemistry. This field involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The small size and metabolic stability of the alkyne group make it an ideal chemical reporter for labeling and studying biomolecules in real-time. wikipedia.org

One of the most prominent bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry. nih.gov This reaction allows alkynes to be selectively ligated to azide-tagged biomolecules inside living cells, a technique that has been used to study glycans, proteins, and lipids. wikipedia.orgnih.gov Alkynols, specifically, have been employed to metabolically label phosphatidic acid, a key lipid molecule, enabling the imaging of its synthesis. nih.gov

Beyond bioorthogonal labeling, the naphthalene (B1677914) moiety suggests potential therapeutic applications. Naphthalene-containing compounds, particularly naphthoquinones and naphthofurans, have a long history in medicinal chemistry and are known to exhibit a wide range of biological activities. mdpi.comresearchgate.net

Anticancer Activity : Many anticancer drugs, such as doxorubicin, possess a naphthoquinone backbone. mdpi.com Derivatives of naphthoquinones have shown cytotoxicity against various human cancer cell lines, including ovarian carcinoma, melanoma, and colon cancer. mdpi.comnih.gov

Antimicrobial Activity : Pyrimidine derivatives linked to a naphthofuran core have been synthesized and evaluated for their antibacterial and antifungal properties, with some compounds showing significant activity against organisms like Escherichia coli and Aspergillus niger. researchgate.net

The combination of the bioorthogonal alkyne handle with the biologically active naphthyl core in "3-Butyn-2-ol, 4-(1-naphthalenyl)-" makes its derivatives highly promising candidates for development as targeted therapeutics and advanced biological probes.

Advanced Materials Design Utilizing Tailored Naphthyl-Alkynol Scaffolds

The structural characteristics of "3-Butyn-2-ol, 4-(1-naphthalenyl)-"—namely its rigid, planar naphthalene unit and its polymerizable alkyne group—make it an attractive building block for advanced materials. The design of novel polymers and functional materials often relies on monomers that can impart specific properties like thermal stability, conductivity, or biocompatibility.

The field of bioinspired polymers offers a glimpse into the potential of alkynol-containing scaffolds. For example, polypropargylglycines, which feature a terminal alkyne in their side chain, are used as precursors for creating glycopolypeptides. rsc.org These materials are designed to mimic natural glycoproteins and have potential applications as drug carriers and scaffolds for tissue engineering. rsc.org The synthesis of polypeptides with well-defined structures from alkyne-containing N-carboxyanhydrides demonstrates a pathway for incorporating naphthyl-alkynols into complex biomaterials. rsc.org

Furthermore, the strategic incorporation of functional groups can be used to tune the properties of materials. Research on the synthesis of fluoroalkylated butenolides from 1,3-enynes shows how specific functionalities can be introduced in a single step to modulate electronic properties, metabolic stability, and lipophilicity for applications in drug design and materials science. acs.org A similar strategy could be applied to "3-Butyn-2-ol, 4-(1-naphthalenyl)-", using the alkyne group as a point for polymerization or further functionalization, while the naphthalene unit provides a rigid, aromatic core. This could lead to the development of new polymers with tailored optical, electronic, or mechanical properties for use in fields ranging from organic electronics to advanced composites.

Q & A

Q. What are the critical safety protocols for handling 3-Butyn-2-ol, 4-(1-naphthalenyl)- in laboratory settings?

Methodological Answer: When handling this compound, adhere to NFPA hazard ratings: Health Hazard = 3 (severe) and Fire Hazard = 3 (flammable) . Key protocols include:

- Ventilation: Use fume hoods to avoid inhalation exposure. If inhaled, move to fresh air and seek medical attention .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water .

- Fire Safety: Store away from ignition sources; use dry chemical extinguishers for fires.

- First Aid: For eye exposure, rinse with water for ≥15 minutes. Do not induce vomiting if ingested .

Q. How can reverse-phase HPLC be optimized for analyzing structural analogs of 3-Butyn-2-ol derivatives?

Methodological Answer: A validated reverse-phase HPLC method for similar compounds (e.g., 2-methyl-4-(3-nitrophenyl)-3-Butyn-2-ol) uses:

- Column: Newcrom R1 HPLC column (C18 stationary phase) .

- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid, adjusted for polarity.

- Flow Rate: 1.0 mL/min .

- Detection: UV at 254 nm.

For 4-(1-naphthalenyl) derivatives, optimize gradient elution to resolve aromatic substituents. Validate with spiked samples to ensure retention time reproducibility.

Q. What synthetic routes are reported for preparing 3-Butyn-2-ol derivatives?

Methodological Answer: Key methods include:

- Catalytic Hydrogenation: Use Pd/C or Raney Ni under H₂ (1–3 atm) at 25–50°C to reduce triple bonds. Monitor via gas chromatography .

- Sonogashira Coupling: React terminal alkynes with aryl halides using Pd(PPh₃)₄/CuI catalysts in THF/Et₃N (yield ~75%) .

- Grignard Addition: Add propargyl magnesium bromide to ketones, followed by acidic workup. Purify via distillation (bp ~128°C for 3-Butyn-1-ol analogs) .

Advanced Research Questions

Q. How do electronic effects of the naphthalene substituent influence alkyne reactivity in this compound?

Methodological Answer: The electron-rich naphthalene group enhances the alkyne's electrophilicity via conjugation, facilitating:

- Nucleophilic Additions: Attack by amines or alcohols at the β-carbon (kinetic control).

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Kinetic studies (e.g., UV-Vis monitoring) show reaction rates increase with electron-donating substituents. Computational modeling (DFT) can predict regioselectivity in cross-coupling reactions .

Q. What advanced spectroscopic techniques confirm the structural integrity of 4-(1-naphthalenyl)-3-Butyn-2-ol?

Methodological Answer:

Q. How can reaction yields be improved in the synthesis of 4-(1-naphthalenyl)-3-Butyn-2-ol derivatives?

Methodological Answer:

- Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) with ligands like BINAP to enhance turnover .

- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in coupling reactions.

- Temperature Control: Lower temperatures (0–10°C) reduce side reactions in Grignard additions.

- Purification: Employ silica gel chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.